molecular formula C14H19BrN2O2 B248119 N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide

N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide

Cat. No. B248119
M. Wt: 327.22 g/mol
InChI Key: ILRYPAAKEBRZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BML-210 due to its chemical structure. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide may reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide exhibits several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit tumor growth and angiogenesis. Additionally, N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide is its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide has been shown to improve cognitive function in animal models of neurological disorders. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide. One potential direction is to investigate the compound's potential use in the treatment of other inflammatory and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide. Future research could also focus on improving the solubility of the compound to make it more suitable for certain experimental settings. Finally, the potential use of N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide in combination with other drugs could also be explored.

Synthesis Methods

The synthesis method of N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide involves the reaction of 4-bromo-3-methylbenzoic acid with morpholine and isobutyl chloroformate. The reaction takes place in the presence of a catalyst, such as N,N-dimethylformamide, and under reflux conditions. The resulting product is then purified using column chromatography. The yield of the synthesis method is approximately 60%.

properties

Product Name

N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)propanamide

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H19BrN2O2/c1-11-10-12(2-3-13(11)15)16-14(18)4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18)

InChI Key

ILRYPAAKEBRZCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCOCC2)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCOCC2)Br

Origin of Product

United States

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